1-Cyclopropyl-2-(4-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

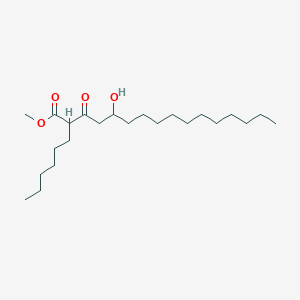

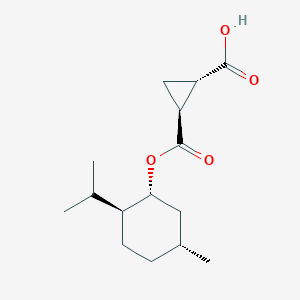

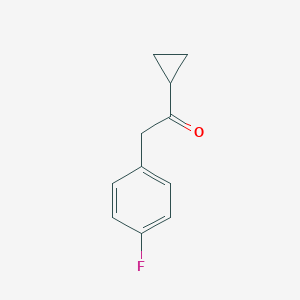

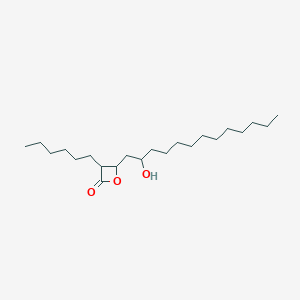

“1-Cyclopropyl-2-(4-fluorophenyl)ethanone” is a unique chemical compound with the empirical formula C11H11FO . It has a molecular weight of 178.20 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C11H11FO/c12-10-5-1-8 (2-6-10)7-11 (13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 . The Canonical SMILES representation is C1CC1C(=O)CC2=CC=C(C=C2)F . Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.20 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen

Metabolite Interactions in Antiplatelet Agents : The biotransformation of prasugrel, an antiplatelet agent, involves the formation of a metabolite that contains the 1-Cyclopropyl-2-(4-fluorophenyl)ethanone structure. This process is mediated by cytochrome P450 and is crucial for the drug's effectiveness in inhibiting platelet aggregation (Rehmel et al., 2006).

Antimycobacterial Activity : A series of compounds integrating 1-Cyclopropyl-2-(4-fluorophenyl)ethanone demonstrated antimycobacterial activity against Mycobacterium tuberculosis. Some of these compounds showed significant efficacy, suggesting potential applications in treating tuberculosis (Ponnuchamy et al., 2014).

Synthesis of Chiral Molecules for Therapeutic Use : The enantioselective synthesis of molecules incorporating the 1-Cyclopropyl-2-(4-fluorophenyl)ethanone structure is important for creating specific chiral molecules. These molecules have applications in studying chemokine receptors and potential treatments for diseases like HIV and Alzheimer's (ChemChemTech, 2022).

Antioxidant Agent Synthesis : Derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone were synthesized and showed high antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).

Photochemistry of Acetophenones : The photochemistry and crystal structure of α-adamantylacetophenones, including derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, were studied. Understanding their photochemical behavior is crucial for potential applications in photodynamic therapy and other light-based technologies (Fu et al., 1998).

Synthesis of Novel Pyridine Derivatives : The compound has been used in the synthesis of pyrazolopyridines and other pyrido fused systems, demonstrating its versatility in creating complex molecular structures for potential pharmaceutical applications (Almansa et al., 2008).

Antibacterial and Antioxidant Properties : Novel sulfanyl derivatives of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone exhibited high antioxidant and moderate antibacterial activities, suggesting their use in developing new antimicrobial and antioxidant agents (Sarac et al., 2020).

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSQEGGMZUPCFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603346 |

Source

|

| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-fluorophenyl)ethanone | |

CAS RN |

1071842-61-9 |

Source

|

| Record name | 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)